

An In-Depth Technical Guide to 6-Methoxyhexanal

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Compound of Interest

Compound Name: 6-methoxyhexanal

Cat. No.: B6155086

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-methoxyhexanal**, a molecule of interest in various scientific domains. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and potential biological activities, with a focus on its relevance to research and drug development.

Chemical Identifiers and Properties

6-Methoxyhexanal is an aliphatic aldehyde with a terminal methoxy group. Its chemical identity and key properties are summarized below.

Identifier Type	Value	Reference
CAS Number	855906-01-3	[1][2]
IUPAC Name	6-methoxyhexanal	[1][2]
Molecular Formula	C ₇ H ₁₄ O ₂	[1][2]
Molecular Weight	130.18 g/mol	[1][2]
Canonical SMILES	COCCCCC=O	[1][2]
InChI	InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6-8/h6H,2-5,7H2,1H3	[1][2]
InChIKey	AFSOGVGHFCKBOW-UHFFFAOYSA-N	[1][2]
ChemSpider ID	14156708	[1]
EC Number	991-561-9	[2]

Physicochemical and Spectroscopic Data

The physicochemical properties of **6-methoxyhexanal** are crucial for its handling, formulation, and potential biological interactions. The following table summarizes key computed and experimental data.

Property	Value	Notes
XLogP3	1.4	A measure of lipophilicity.
Monoisotopic Mass	130.09938 Da	Useful for mass spectrometry identification. [1] [3]
Polar Surface Area	26.3 Å ²	Influences membrane permeability.
Refractive Index	n ²⁰ /D ~1.425 (Predicted)	
Boiling Point	~175-180 °C (Predicted)	
Density	~0.9 g/cm ³ (Predicted)	
IR Spectroscopy	Characteristic C-O stretch at ~1100 cm ⁻¹	Distinguishes it from unsubstituted hexanal. [1]

Synthesis of 6-Methoxyhexanal

The synthesis of **6-methoxyhexanal** can be achieved through a two-step process involving the methoxylation of a suitable precursor followed by oxidation to the aldehyde. While a specific protocol for **6-methoxyhexanal** is not readily available in the literature, a plausible and detailed experimental procedure can be adapted from the synthesis of structurally similar compounds, such as 6-methoxy-2,6-dimethylheptanal.[\[4\]](#)

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 6-methoxyhexan-1-ol

This step involves the Williamson ether synthesis, where a halo-alcohol is reacted with a methoxide source.

- Materials:
 - 6-Bromohexan-1-ol
 - Sodium methoxide (NaOMe)

- Anhydrous Methanol (MeOH)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - To a stirred solution of 6-bromohexan-1-ol (1 equivalent) in anhydrous methanol at 0 °C, add sodium methoxide (1.2 equivalents) portion-wise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
 - Remove the methanol under reduced pressure.
 - Extract the aqueous residue with diethyl ether (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to yield 6-methoxyhexan-1-ol.

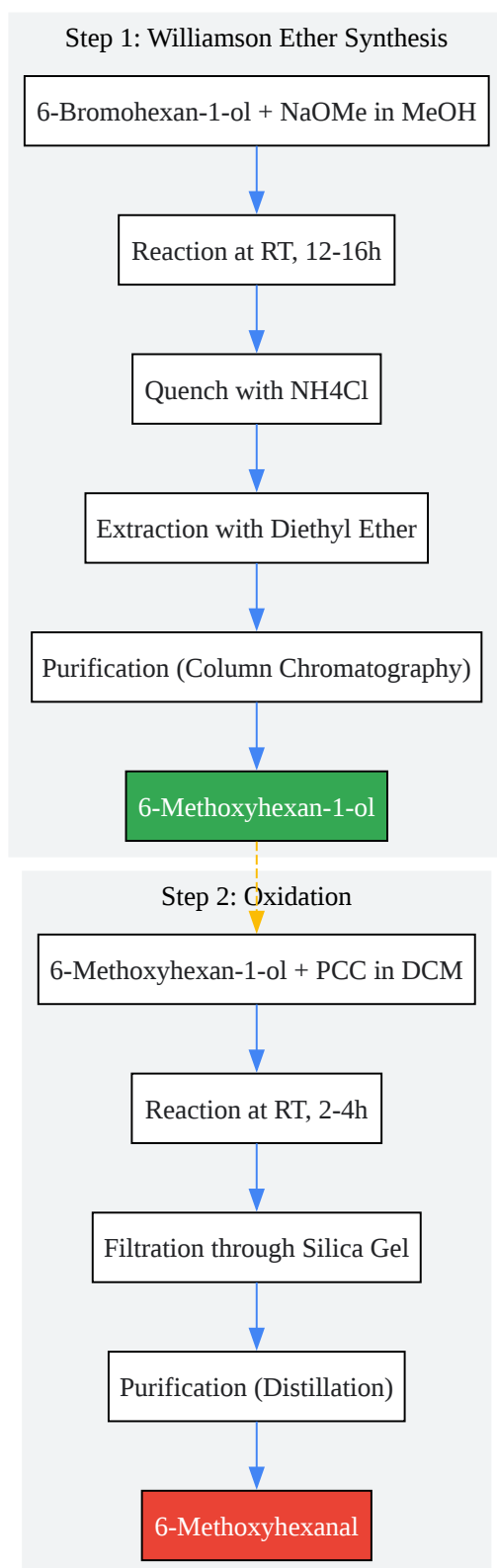
Step 2: Oxidation of 6-methoxyhexan-1-ol to **6-methoxyhexanal**

A mild oxidation is required to convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

- Materials:
 - 6-methoxyhexan-1-ol

- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Diethyl ether
- Procedure:
 - To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 6-methoxyhexan-1-ol (1 equivalent) in anhydrous DCM dropwise at room temperature.
 - Stir the reaction mixture for 2-4 hours, monitoring by TLC.
 - Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
 - Wash the silica gel pad with additional diethyl ether.
 - Concentrate the filtrate under reduced pressure to yield the crude **6-methoxyhexanal**.
 - Further purification can be achieved by distillation under reduced pressure.

Experimental Workflow Diagram



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Caption: Proposed two-step synthesis workflow for **6-methoxyhexanal**.

Potential Biological Activities and Experimental Protocols

Aliphatic aldehydes are known to possess a range of biological activities, often stemming from the reactivity of the aldehyde functional group with biological nucleophiles such as proteins and nucleic acids.[5][6] While specific studies on **6-methoxyhexanal** are limited, its potential biological effects can be inferred from the activities of similar molecules.

Cytotoxicity

The cytotoxicity of aliphatic aldehydes is a well-documented phenomenon.[7] The following is a representative protocol for assessing the cytotoxic effects of **6-methoxyhexanal** on a cancer cell line.

Experimental Protocol: MTT Assay for Cytotoxicity

- Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of **6-methoxyhexanal** on a selected cancer cell line (e.g., HeLa).
- Materials:
 - HeLa cells
 - Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
 - **6-methoxyhexanal**
 - 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
 - Dimethyl sulfoxide (DMSO)
 - 96-well plates
- Procedure:
 - Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

- Prepare serial dilutions of **6-methoxyhexanal** in DMEM.
- Treat the cells with varying concentrations of **6-methoxyhexanal** and incubate for 48 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Representative Quantitative Data (Hypothetical)

Concentration of 6-methoxyhexanal (μM)	Cell Viability (%)	Standard Deviation
0 (Control)	100	5.2
10	85	4.8
25	62	5.1
50	48	4.5
100	23	3.9
200	8	2.5

Aldehyde Dehydrogenase (ALDH) Inhibition

Aldehyde dehydrogenases are a family of enzymes responsible for the detoxification of aldehydes. Inhibition of ALDH can have significant physiological consequences.

Experimental Protocol: ALDH Activity Assay

- Objective: To assess the inhibitory effect of **6-methoxyhexanal** on ALDH activity.

- Materials:
 - Recombinant human ALDH enzyme
 - NAD⁺
 - Acetaldehyde (substrate)
 - **6-methoxyhexanal**
 - Assay buffer (e.g., sodium pyrophosphate buffer, pH 8.0)
 - Fluorometer
- Procedure:
 - In a 96-well plate, combine the ALDH enzyme, NAD⁺, and varying concentrations of **6-methoxyhexanal** in the assay buffer.
 - Incubate for 10 minutes at room temperature.
 - Initiate the reaction by adding acetaldehyde.
 - Monitor the increase in fluorescence (excitation at 340 nm, emission at 460 nm) due to the production of NADH over time.
 - Calculate the initial reaction rates and determine the IC₅₀ value for ALDH inhibition.

Representative Quantitative Data (Hypothetical)

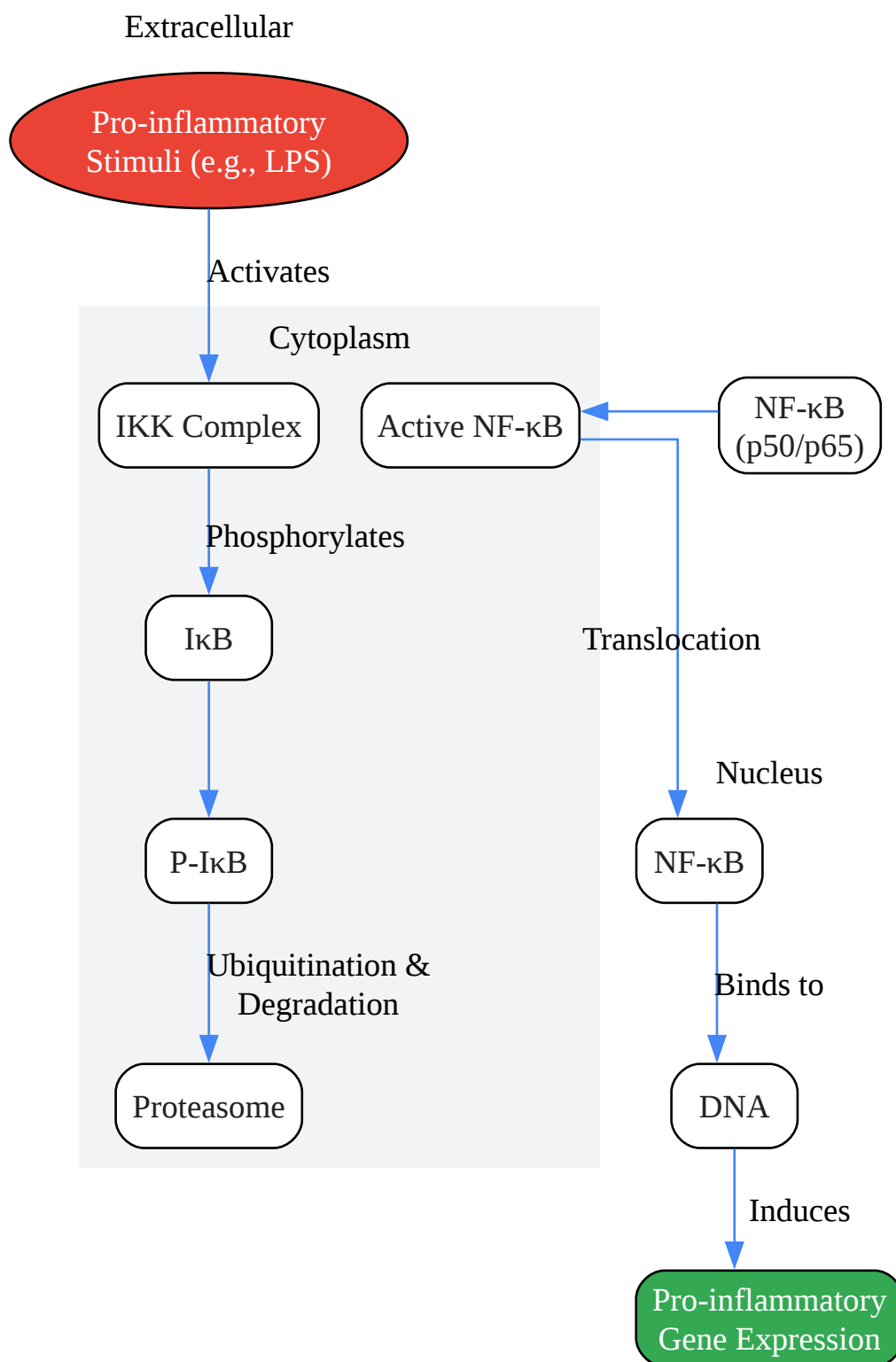
Concentration of 6-methoxyhexanal (μM)	ALDH Activity (%)	Standard Deviation
0 (Control)	100	6.1
5	92	5.5
15	75	6.3
40	53	5.8
80	31	4.9
150	15	3.7

Signaling Pathways

The biological effects of aldehydes are often mediated through their interaction with key signaling pathways. Two such pathways are the NF-κB signaling pathway, which is central to inflammation, and the lipid peroxidation pathway, a major contributor to oxidative stress.

NF-κB Signaling Pathway

Reactive aldehydes can modulate the NF-κB pathway, which plays a critical role in the immune response and inflammation.[5]

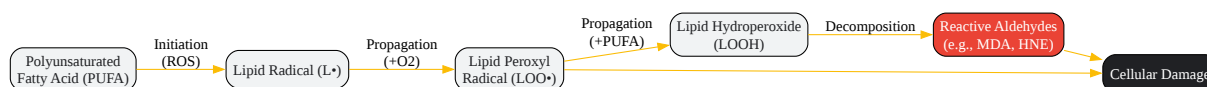


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Caption: Canonical NF-κB signaling pathway.

Lipid Peroxidation Pathway

Aliphatic aldehydes can be both products of and participants in lipid peroxidation, a chain reaction that leads to oxidative damage to cell membranes.[8]



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Caption: Simplified lipid peroxidation pathway leading to aldehyde formation.

Conclusion

6-Methoxyhexanal is a versatile molecule with potential applications in various fields of chemical and biological research. This guide has provided a detailed overview of its properties, a plausible synthetic route, and protocols for evaluating its potential biological activities. The provided diagrams of relevant signaling pathways offer a framework for understanding the potential mechanisms of action of this and related aliphatic aldehydes. Further research into the specific biological effects of **6-methoxyhexanal** is warranted to fully elucidate its potential in drug development and other scientific disciplines.

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